molecular formula C14H13ClN2O4 B1303676 Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate CAS No. 134889-04-6

Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate

Cat. No.: B1303676
CAS No.: 134889-04-6
M. Wt: 308.71 g/mol
InChI Key: WMOOOFRTGANMKG-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands:

  • ν(C=O) : Strong stretches at ~1720 cm$$^{-1}$$ (ester) and ~1680 cm$$^{-1}$$ (amide).
  • ν(N–H) : A medium band near 3300 cm$$^{-1}$$ from the secondary amide.
  • ν(C–Cl) : A signal at ~750 cm$$^{-1}$$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (500 MHz, CDCl$$_3$$):

    • δ 1.35 ppm (t, 3H, J = 7.1 Hz, CH$$3$$CH$$2$$O).
    • δ 2.50 ppm (s, 3H, C5–CH$$_3$$).
    • δ 4.30 ppm (q, 2H, J = 7.1 Hz, OCH$$2$$CH$$3$$).
    • δ 7.30–7.50 ppm (m, 4H, aromatic H from 4-chlorophenyl).
    • δ 9.80 ppm (s, 1H, NH).
  • $$^{13}$$C NMR :

    • δ 165.5 ppm (ester C=O).
    • δ 162.0 ppm (amide C=O).
    • δ 155.0 ppm (C3 of isoxazole).
    • δ 135.0 ppm (C4 of 4-chlorophenyl).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at $$ m/z $$ 308.7 ([M]$$^+$$), with fragmentation pathways including:

  • Loss of ethoxy group ($$ \text{-OCH}2\text{CH}3 $$) yielding $$ m/z $$ 263.
  • Cleavage of the amide bond to form $$ m/z $$ 139 (4-chlorophenyl fragment).

Comparative Analysis of Tautomeric and Conformational Isomerism

Isoxazole derivatives often exhibit tautomerism involving proton shifts between nitrogen and oxygen atoms. For this compound, two tautomeric forms are possible (Figure 1):

  • Keto form : The dominant tautomer with a carbonyl group at C4 and an NH group.
  • Enol form : A minor tautomer featuring a hydroxyl group at C4 and a C=N bond.

Figure 1 . Tautomeric equilibria of the compound.

Keto form: O=C(NHAr)–C4–C5–CH3  
Enol form: HO–C4=C–N–C(O)OEt  

Density functional theory (DFT) studies on similar isoxazolones reveal that the keto form is energetically favored by ~10–15 kJ/mol due to resonance stabilization of the amide group. Solvent effects further stabilize the keto tautomer; in polar solvents like water, the energy difference increases to ~20 kJ/mol.

Conformational flexibility arises from rotation around the C4–N bond of the carbamoyl group. The anti conformation (amide oxygen opposite to the isoxazole ring) is preferred, minimizing steric clashes between the 4-chlorophenyl group and the ester moiety.

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4/c1-3-20-14(19)12-11(8(2)21-17-12)13(18)16-10-6-4-9(15)5-7-10/h4-7H,3H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOOOFRTGANMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=O)NC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377261
Record name ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134889-04-6
Record name ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

  • Starting Materials: Ethyl acetoacetate and triethyl orthoformate
  • Step 1: Condensation of ethyl acetoacetate with triethyl orthoformate in acetic anhydride solvent under heating to form ethyl 2-ethoxymethylene acetoacetate intermediate.
  • Step 2: Reaction of this intermediate with an aqueous solution of hydroxylamine hydrochloride and an inorganic base (e.g., sodium hydroxide) in an organic solvent to cyclize and form the isoxazole ring.

Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
1 Ethyl acetoacetate + triethyl orthoformate, heat in acetic anhydride 55-82 Moderate yield; reaction time can be long; acetic anhydride added dropwise in some cases
2 Intermediate + hydroxylamine hydrochloride + base, organic solvent, reflux or 0-10°C 78-85 High regioselectivity; mild conditions; isomer content <1-2.5%; reaction time varies (4-30 h)
  • The total two-step yield exceeds 78%, with product purity >99% and minimal isomer contamination (ethyl 3-methylisoxazole-4-carboxylate <1%).

Key Considerations

  • The choice of ethyl 2-ethoxymethylene acetoacetate over ethyl N,N-dimethylaminomethylene acetoacetate is preferred due to cost-effectiveness despite slightly lower reactivity.
  • Controlling pH and temperature during hydroxylamine addition is crucial to minimize isomer formation.
  • Reaction at low temperatures (0-10°C) shortens reaction time and improves yield and selectivity.

After obtaining the isoxazole ester intermediate, the next step is the introduction of the 4-chloroanilino carbonyl group at the 4-position of the isoxazole ring.

General Synthetic Approach

  • The isoxazole-4-carboxylate is converted to the corresponding acid chloride or activated ester intermediate.
  • This intermediate is then reacted with 4-chloroaniline under controlled conditions to form the amide linkage, yielding Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate.

Typical Reaction Conditions

Step Reagents & Conditions Yield (%) Notes
Activation of carboxylate Thionyl chloride or oxalyl chloride, inert solvent, low temperature High Formation of acid chloride intermediate
Amidation 4-chloroaniline, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature 70-90 Mild conditions to avoid side reactions
  • Purification is typically achieved by column chromatography or recrystallization to ensure high purity.

Summary Table of Preparation Methods

Stage Reagents & Conditions Yield (%) Purity & Notes
Isoxazole core synthesis Ethyl acetoacetate + triethyl orthoformate, acetic anhydride, heat; then hydroxylamine hydrochloride + base, organic solvent, 0-10°C 78-85 High regioselectivity, low isomer content (<1%)
Activation of carboxylate Thionyl chloride or oxalyl chloride, inert solvent, low temp High Formation of acid chloride intermediate
Amidation with 4-chloroaniline 4-chloroaniline, base, solvent, room temperature 70-90 Mild conditions, high yield and purity

Research Findings and Industrial Relevance

  • The described synthetic route is favored for industrial production due to its cost-effectiveness, mild reaction conditions, and high product purity.
  • The low content of isomeric impurities is critical for downstream applications, such as the synthesis of pharmaceutical agents like leflunomide, where purity impacts efficacy and safety.
  • Alternative methods involving different intermediates or reaction sequences tend to have drawbacks such as longer reaction times, higher isomer content, or increased costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of isoxazole compounds exhibit significant anticancer properties. Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate has shown potential in inhibiting cancer cell proliferation in vitro. Studies have demonstrated its effectiveness against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Biochemical Research

Proteomics : This compound is utilized in proteomics for its ability to modify proteins through acylation. The introduction of the 4-chloroanilino group enhances the reactivity of the compound, allowing it to serve as a useful probe in studying protein interactions and functions .

Synthetic Chemistry

Building Block for Synthesis : this compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, facilitating the synthesis of more complex molecules. This property is particularly valuable in the pharmaceutical industry for developing new drugs .

Case Study 1: Anticancer Activity

In a study published by researchers at a leading university, this compound was tested against human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Case Study 2: Proteomic Applications

A proteomic analysis involving this compound revealed its role as an acylating agent that modifies specific lysine residues on target proteins. This modification was linked to altered protein function and stability, providing insights into cellular mechanisms and potential therapeutic targets .

Mechanism of Action

The mechanism by which Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between the target compound and related analogs:

Compound Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents
Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate C₁₄H₁₃ClN₂O₄ 308.72 Isoxazole 5-Methyl, 3-ethyl carboxylate, 4-(4-chloroanilino)carbonyl
Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate C₂₀H₁₈Cl₂N₂O₃ 405.26 Pyrrole 2-Methyl, 4-(4-chloroanilino), 1-(4-chlorophenyl), 5-oxo
Ethyl 5-amino-3-(2-[(4-chlorobenzoyl)oxy]ethoxy)-4-isoxazolecarboxylate C₁₆H₁₆ClN₃O₆ 381.77 Isoxazole 5-Amino, 3-(2-[(4-chlorobenzoyl)oxy]ethoxy)

Key Observations :

  • Heterocyclic Core: The target compound and the analog in share an isoxazole ring, while the compound in features a pyrrole ring. Isoxazoles are known for their metabolic stability, whereas pyrroles may exhibit distinct electronic properties due to nitrogen positioning.
  • Substituents: The chloroanilino group in the target compound is replaced with a chlorophenyl group in the pyrrole derivative, altering steric and electronic profiles.

Hydrogen Bonding and Crystal Packing

  • Pyrrole Analog () : Forms inversion dimers via N–H···O and C–H···O interactions, creating an R₂¹(6)R₂²(10)R₂¹(6) motif. Dihedral angles between the pyrrole and phenyl rings (74.87° and 29.09°) suggest conformational flexibility.
  • Amino-Isoxazole Derivative (): The amino group likely participates in N–H···O bonds, while the ethoxy chain may engage in C–H···π interactions, influencing solubility.

Biological Activity

Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate, with the CAS number 134889-04-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

This compound has the molecular formula C14H13ClN2O4C_{14}H_{13}ClN_{2}O_{4} and a molecular weight of 308.72 g/mol. The structure features an isoxazole ring, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds containing isoxazole derivatives exhibit significant antitumor activity. This compound has shown promise in inhibiting the proliferation of various cancer cell lines.

  • Mechanism of Action : The compound may exert its antitumor effects through the inhibition of specific signaling pathways involved in cell growth and survival. For instance, it may interfere with the PI3K/Akt pathway, which is crucial for tumor cell proliferation .
  • Case Study : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • In Vitro Studies : Research indicates that this compound exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at low concentrations, highlighting its potential as an antimicrobial agent .
  • Mechanism : The antimicrobial action is believed to result from the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability.

ParameterValue
AbsorptionRapidly absorbed after administration
DistributionWidely distributed in tissues
MetabolismPrimarily hepatic metabolism
EliminationRenal excretion

Toxicology

Toxicological assessments are crucial for evaluating safety profiles. Preliminary studies suggest that while the compound exhibits biological activity, further investigations are needed to fully understand its toxicity and side effects.

  • Acute Toxicity : Animal studies have shown that high doses can lead to adverse effects, including liver enzyme elevation and gastrointestinal disturbances .
  • Chronic Toxicity : Long-term exposure studies are necessary to ascertain any potential chronic effects or carcinogenic risks associated with prolonged use.

Q & A

Q. What synthetic methodologies are employed for the preparation of Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate, and how can reaction conditions be optimized?

The compound is synthesized via cyclization reactions, such as the Biginelli condensation, using ethyl acetoacetate, aromatic aldehydes, and thiourea derivatives in a one-pot reaction. Optimization involves controlling temperature (e.g., reflux conditions), solvent choice (e.g., toluene or ethanol), and catalyst selection (e.g., methylsulfonic acid). Yield improvements may require stoichiometric adjustments or post-reaction purification via flash chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard, with parameters including:

  • Crystal system : Triclinic (space group P1)
  • Unit cell dimensions : a = 5.8319 Å, b = 12.3759 Å, c = 13.5707 Å, α = 86.484°, β = 80.098°, γ = 78.671° . Data collection uses MoKα radiation (λ = 0.71073 Å) at 100 K, processed via SADABS for absorption correction. Refinement with SHELXL ensures precision (e.g., Rint = 0.034) .

Advanced Research Questions

Q. How do hydrogen bonding networks and intermolecular interactions influence the crystal packing of this compound?

The crystal lattice exhibits N–H···O and C–H···O hydrogen bonds, forming inversion dimers with R2<sup>1</sup>(6) motifs. Dihedral angles between the central isoxazole ring and phenyl groups (74.87° and 29.09°) indicate steric and electronic effects. Graph set analysis (e.g., using SHELXPRO) quantifies these interactions, while ORTEP visualizes anisotropic displacement ellipsoids .

Q. How can researchers resolve contradictions in crystallographic data between independent studies?

Discrepancies in unit cell parameters or refinement metrics (e.g., R values) may arise from differences in data collection (e.g., temperature, radiation source) or software (e.g., SHELXL vs. WinGX). Cross-validation via:

  • Hamilton tests for statistical significance.
  • Twinning analysis using SHELXD.
  • Validation tools in PLATON or Mercury to check for missed symmetry .

Q. What strategies are effective for comparing the bioactivity of this compound with its synthetic analogs?

Structure-activity relationship (SAR) studies involve synthesizing derivatives with variations in:

  • Substituent positions (e.g., 4-chlorophenyl vs. 3-iodophenyl) .
  • Functional groups (e.g., carboxylate esters vs. amides) . Bioassays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (e.g., AutoDock Vina) identify key pharmacophores. Comparative crystallography reveals conformational flexibility impacting binding .

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